molecular formula C46H45N3O13S B13846847 [(2S,3R,5S)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[3-[(2,4-dimethoxyphenyl)methyl]-5-methyl-2,4-dioxopyrimidin-1-yl]oxolan-3-yl] 4-nitrobenzenesulfonate

[(2S,3R,5S)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[3-[(2,4-dimethoxyphenyl)methyl]-5-methyl-2,4-dioxopyrimidin-1-yl]oxolan-3-yl] 4-nitrobenzenesulfonate

Cat. No.: B13846847
M. Wt: 879.9 g/mol
InChI Key: LIJCQHAPZLHFHU-PYHIYFCPSA-N
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Description

[(2S,3R,5S)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[3-[(2,4-dimethoxyphenyl)methyl]-5-methyl-2,4-dioxopyrimidin-1-yl]oxolan-3-yl] 4-nitrobenzenesulfonate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features multiple functional groups, including methoxy, phenyl, pyrimidinyl, oxolan, and nitrobenzenesulfonate, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2S,3R,5S)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[3-[(2,4-dimethoxyphenyl)methyl]-5-methyl-2,4-dioxopyrimidin-1-yl]oxolan-3-yl] 4-nitrobenzenesulfonate typically involves multi-step organic reactions. The key steps may include:

    Formation of the oxolan ring: This can be achieved through cyclization reactions involving appropriate starting materials.

    Introduction of the pyrimidinyl group: This step may involve nucleophilic substitution reactions.

    Attachment of the methoxyphenyl and phenyl groups: These groups can be introduced through Friedel-Crafts alkylation or acylation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

[(2S,3R,5S)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[3-[(2,4-dimethoxyphenyl)methyl]-5-methyl-2,4-dioxopyrimidin-1-yl]oxolan-3-yl] 4-nitrobenzenesulfonate can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas or metal hydrides.

    Substitution: The phenyl and methoxyphenyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with a palladium catalyst, sodium borohydride (NaBH4)

    Substitution: Halogenating agents (e.g., Br2, Cl2), nucleophiles (e.g., NH3, OH-)

Major Products

    Oxidation: Aldehydes, carboxylic acids

    Reduction: Amines

    Substitution: Halogenated or nucleophile-substituted derivatives

Scientific Research Applications

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, such as enzyme inhibition or receptor modulation.

    Industry: Utilized in the development of new materials or as a component in chemical processes.

Mechanism of Action

The mechanism of action of [(2S,3R,5S)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[3-[(2,4-dimethoxyphenyl)methyl]-5-methyl-2,4-dioxopyrimidin-1-yl]oxolan-3-yl] 4-nitrobenzenesulfonate depends on its specific application. For example:

    Biological activity: The compound may interact with specific enzymes or receptors, leading to inhibition or activation of biological pathways.

    Chemical reactivity: The compound’s functional groups may participate in various chemical reactions, influencing its reactivity and stability.

Comparison with Similar Compounds

[(2S,3R,5S)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[3-[(2,4-dimethoxyphenyl)methyl]-5-methyl-2,4-dioxopyrimidin-1-yl]oxolan-3-yl] 4-nitrobenzenesulfonate can be compared with other similar compounds, such as:

    [(2S,3R,5S)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[3-[(2,4-dimethoxyphenyl)methyl]-5-methyl-2,4-dioxopyrimidin-1-yl]oxolan-3-yl] benzenesulfonate: Lacks the nitro group, which may affect its reactivity and biological activity.

    [(2S,3R,5S)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[3-[(2,4-dimethoxyphenyl)methyl]-5-methyl-2,4-dioxopyrimidin-1-yl]oxolan-3-yl] 4-chlorobenzenesulfonate: Contains a chlorine atom instead of a nitro group, leading to different chemical and biological properties.

This general structure provides a comprehensive overview of the compound and its potential applications

Properties

Molecular Formula

C46H45N3O13S

Molecular Weight

879.9 g/mol

IUPAC Name

[(2S,3R,5S)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[3-[(2,4-dimethoxyphenyl)methyl]-5-methyl-2,4-dioxopyrimidin-1-yl]oxolan-3-yl] 4-nitrobenzenesulfonate

InChI

InChI=1S/C46H45N3O13S/c1-30-27-47(45(51)48(44(30)50)28-31-11-18-38(58-4)25-40(31)59-5)43-26-41(62-63(54,55)39-23-16-35(17-24-39)49(52)53)42(61-43)29-60-46(32-9-7-6-8-10-32,33-12-19-36(56-2)20-13-33)34-14-21-37(57-3)22-15-34/h6-25,27,41-43H,26,28-29H2,1-5H3/t41-,42+,43+/m1/s1

InChI Key

LIJCQHAPZLHFHU-PYHIYFCPSA-N

Isomeric SMILES

CC1=CN(C(=O)N(C1=O)CC2=C(C=C(C=C2)OC)OC)[C@@H]3C[C@H]([C@@H](O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)OS(=O)(=O)C7=CC=C(C=C7)[N+](=O)[O-]

Canonical SMILES

CC1=CN(C(=O)N(C1=O)CC2=C(C=C(C=C2)OC)OC)C3CC(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)OS(=O)(=O)C7=CC=C(C=C7)[N+](=O)[O-]

Origin of Product

United States

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